molecular formula C11H16N2O2 B562482 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine CAS No. 1076198-72-5

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine

Cat. No.: B562482
CAS No.: 1076198-72-5
M. Wt: 208.261
InChI Key: WZCFNNCLFJHBNE-UHFFFAOYSA-N
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Description

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound is notable for its unique structure, which includes an acetoxyethyl group, an ethyl group, and a methyl group attached to the pyrazine ring. It is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethyl-5-methylpyrazine and acetic anhydride.

    Acetylation Reaction: The key step in the synthesis is the acetylation of 3-ethyl-5-methylpyrazine. This is achieved by reacting it with acetic anhydride in the presence of a catalyst, such as pyridine, under controlled temperature conditions.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The acetoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyrazine carboxylic acids.

    Reduction: Formation of pyrazine alcohols.

    Substitution: Formation of pyrazine ethers or other substituted pyrazines.

Scientific Research Applications

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of flavors and fragrances due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The acetoxyethyl group can undergo hydrolysis to release acetic acid and the corresponding pyrazine derivative, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrazine: Similar in structure but lacks the ethyl and methyl groups.

    3-Ethyl-2,5-dimethylpyrazine: Similar in structure but lacks the acetoxyethyl group.

Uniqueness

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine is unique due to the presence of the acetoxyethyl group, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where these properties are desired, such as in the synthesis of complex organic molecules and in the flavor and fragrance industry.

Properties

IUPAC Name

1-(3-ethyl-5-methylpyrazin-2-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-5-10-11(8(3)15-9(4)14)12-6-7(2)13-10/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCFNNCLFJHBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN=C1C(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675506
Record name 1-(3-Ethyl-5-methylpyrazin-2-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-72-5
Record name 2-Pyrazinemethanol, 3-ethyl-α,5-dimethyl-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Ethyl-5-methylpyrazin-2-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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